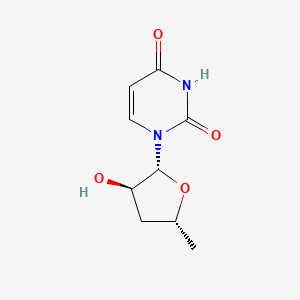

3',5'-Dideoxyuridine

Description

Contextualizing 3',5'-Dideoxyuridine within the Landscape of Nucleoside Analog Research

The landscape of nucleoside analog research has been largely dominated by 2',3'-dideoxynucleosides due to their profound impact on the treatment of retroviral infections, most notably HIV. Compounds such as zidovudine (B1683550) (AZT), didanosine (B1670492) (ddI), and zalcitabine (B1682364) (ddC) are all 2',3'-dideoxynucleoside analogs that function as potent inhibitors of viral reverse transcriptase.

In contrast, this compound, which lacks hydroxyl groups at the 3' and 5' positions, occupies a more specialized niche within this field. Research into 3',5'-dideoxy analogs is less extensive, driven by a fundamental scientific curiosity to understand how modifications at these specific positions influence the compound's biological activity, stability, and potential as a therapeutic agent or a research tool. The absence of the 5'-hydroxyl group is particularly significant as this is the site of phosphorylation, a critical step for the activation of most nucleoside analogs. This modification necessitates alternative strategies for its potential biological applications.

Historical Trajectories in Dideoxynucleoside Analog Discovery and Fundamental Research

The foundational research on dideoxynucleoside analogs dates back to the mid-20th century, with early explorations into their synthesis and chemical properties. However, their therapeutic potential was not fully realized until the 1980s, with the onset of the AIDS epidemic. The discovery of AZT's potent anti-HIV activity marked a pivotal moment, catalyzing a surge in the discovery and development of other dideoxynucleoside analogs.

The primary focus of this intensive research period was on 2',3'-dideoxynucleosides. The exploration of analogs with modifications at other positions, such as this compound, has been a more recent and less traversed path in the historical trajectory. These investigations are often aimed at overcoming the limitations of earlier analogs, such as toxicity and the development of drug resistance.

Fundamental research into compounds like this compound and its derivatives is crucial for expanding our understanding of the structural requirements for interaction with viral and cellular enzymes. For instance, a study on the synthesis of 5'-amino-3',5'-dideoxyuridine highlighted the scientific interest in exploring the biological activities of nucleosides with modifications at both the 3' and 5' positions. thieme-connect.com The synthesis of this derivative provides a valuable case study in the chemical strategies required to produce such modified nucleosides.

Detailed Research Findings: The Synthesis of a this compound Derivative

While direct and extensive research on this compound is limited, the synthesis of its 5'-amino derivative offers significant insights into the chemical methodologies that could be applied to produce the parent compound. A notable study detailed a multi-step synthesis starting from the readily available uridine (B1682114). thieme-connect.com The key steps in this synthesis are outlined below:

| Step | Reaction | Reagents | Outcome |

| 1 | Selective Protection | TBDMSCl, pyridine | Protection of the 2' and 5' hydroxyl groups. |

| 2 | Thiocarbonylation | Phenyl chlorothionoformate, DMAP | Formation of a 3'-thiocarbonate. |

| 3 | Reductive Deoxygenation | Tributyltin hydride, AIBN | Removal of the 3'-hydroxyl group to yield a 3'-deoxyuridine (B14125) derivative. |

| 4 | Selective Deprotection | Hydrofluoric acid in acetonitrile | Removal of the 5'-silyl ether to expose the primary alcohol. |

| 5 | Azide Formation | DEAD, Ph3P, HN3 | Conversion of the 5'-hydroxyl group to a 5'-azido group. |

| 6 | Reduction to Amine | Catalytic hydrogenation (10% Pd/C) | Reduction of the 5'-azido group to a 5'-amino group. |

| 7 | Final Deprotection | HF in MeCN | Removal of the remaining silyl (B83357) protecting group to yield 5'-amino-3',5'-dideoxyuridine. |

This synthetic route underscores the chemical challenges and strategies involved in the specific removal and modification of hydroxyl groups on the sugar moiety of a nucleoside. The reductive deoxygenation at the 3' position and the subsequent conversion of the 5'-hydroxyl to an amino group are critical transformations that pave the way for creating a diverse range of 3',5'-modified nucleoside analogs for further biological evaluation.

In one study, various 5'-isocyano derivatives of dideoxynucleosides, including 3'-azido-5'-isocyano-3',5'-dideoxythymidine, were synthesized and evaluated for their antiretroviral properties. nih.gov However, these specific compounds did not exhibit significant inhibitory effects against HIV-1. nih.gov This highlights the nuanced structure-activity relationship of dideoxynucleoside analogs, where even seemingly minor modifications can dramatically alter biological activity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

676526-03-7 |

|---|---|

Molecular Formula |

C9H12N2O4 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

1-[(2R,3R,5R)-3-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O4/c1-5-4-6(12)8(15-5)11-3-2-7(13)10-9(11)14/h2-3,5-6,8,12H,4H2,1H3,(H,10,13,14)/t5-,6-,8-/m1/s1 |

InChI Key |

ABXNPQMSCPMTTN-ATRFCDNQSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O |

Canonical SMILES |

CC1CC(C(O1)N2C=CC(=O)NC2=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 3 ,5 Dideoxyuridine

Advanced Methodologies for 3',5'-Dideoxyuridine Synthesis

The synthesis of this compound requires precise control over the stereochemistry of the glycosidic bond and the selective deoxygenation of the ribose moiety. Advanced methodologies have been developed to achieve these goals with high efficiency and stereoselectivity.

Stereoselective Synthetic Approaches for this compound

Stereoselective synthesis of nucleoside analogues like this compound is crucial to ensure the correct anomeric configuration (β-configuration in this case), which is essential for its biological recognition. While specific literature detailing the stereoselective synthesis of this compound is sparse, the principles can be extrapolated from the synthesis of other dideoxynucleosides.

One common strategy involves the glycosylation of a silylated pyrimidine (B1678525) base with a protected dideoxyribose derivative. The stereochemical outcome of this reaction is often influenced by the nature of the protecting groups on the sugar and the Lewis acid catalyst used.

Another powerful tool for achieving stereocontrol is the Mitsunobu reaction . tcichemicals.comorganic-chemistry.orgwikipedia.orgyoutube.com This reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups with a predictable inversion of stereochemistry (SN2 mechanism). youtube.com In the context of nucleoside synthesis, a pre-formed sugar with the opposite stereochemistry at a specific position can be reacted with the nucleobase under Mitsunobu conditions to yield the desired stereoisomer. The reaction typically involves triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The general mechanism of the Mitsunobu reaction involves the activation of the alcohol by triphenylphosphine and the azodicarboxylate, forming a good leaving group which is then displaced by the nucleophile (in this case, the pyrimidine base). organic-chemistry.orgyoutube.com The inherent SN2 nature of this displacement ensures a clean inversion of the stereocenter.

Novel Chemical Reaction Pathways for Ribose Moiety Modification in this compound

The defining feature of this compound is the absence of hydroxyl groups at the 3' and 5' positions of the ribose sugar. The simultaneous deoxygenation at both positions presents a synthetic challenge. A key reaction pathway for achieving this is the Barton-McCombie deoxygenation . wikipedia.orgorganic-chemistry.orgacs.orglibretexts.orgresearchgate.net

This radical-mediated deoxygenation reaction involves the conversion of the hydroxyl groups into thiocarbonyl derivatives, such as xanthates or thionoesters, followed by treatment with a radical initiator (like AIBN) and a hydrogen atom donor, classically tributyltin hydride (Bu3SnH). wikipedia.orgorganic-chemistry.orglibretexts.org

The mechanism proceeds through a radical chain reaction. The tributyltin radical abstracts the thiocarbonyl group, leading to the formation of a carbon-centered radical at the sugar ring. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the deoxygenated product. wikipedia.org The driving force for this reaction is the formation of a stable tin-sulfur bond. organic-chemistry.org While effective, a significant drawback of this method is the toxicity and difficulty in removing the tin-containing byproducts. wikipedia.org To address this, alternative, less toxic hydrogen donors have been explored.

Derivatization and Analogue Development of this compound

To explore structure-activity relationships and develop new compounds with specific properties, the core structure of this compound can be chemically modified at both the pyrimidine base and the sugar moiety.

Investigations of Substitutions at the Pyrimidine Base of this compound

The C5 position of the uracil (B121893) ring is a common site for chemical modification, as substituents at this position can significantly influence the biological activity of the nucleoside analogue. A variety of functional groups have been introduced at this position in related 2'-deoxyuridine (B118206) and 3'-azido-2',3'-dideoxyuridine (B1200160) scaffolds, and these strategies are applicable to this compound.

Common substitutions at the C5 position include:

Halogenation: Introduction of fluorine (e.g., 5-fluoro-2'-deoxyuridine) can alter the electronic properties of the base and its metabolic stability. nih.govumich.edu

Alkylation: The introduction of small alkyl groups, such as methyl or ethyl, can impact the interaction of the nucleoside with enzymes. nih.gov

Alkynylation: The installation of an ethynyl (B1212043) group at the C5 position provides a handle for further functionalization via "click chemistry" or other coupling reactions. nih.govnih.govresearchgate.net

Hydroxymethylation, Azidomethylation, and Aminomethylation: These substitutions introduce polar functional groups that can modulate the solubility and hydrogen bonding capabilities of the molecule. researchgate.netnih.gov The synthesis of 5-(azidomethyl) and 5-(aminomethyl) derivatives often proceeds from a 5-(hydroxymethyl) precursor. nih.gov

The introduction of these substituents can be achieved through various synthetic methods, including electrophilic substitution and palladium-catalyzed cross-coupling reactions.

Research on Modifications of the Sugar Moiety in this compound

The conformational flexibility of the ribose ring is a critical determinant of the biological activity of nucleoside analogues. Modifications to the sugar moiety can lock the ring in a specific pucker (North or South conformation), which can enhance its binding to target enzymes. researchgate.net

Synthetic Routes to Phosphorylated Derivatives of this compound

For many biological applications, nucleoside analogues need to be converted to their corresponding 5'-mono-, di-, or triphosphates. The synthesis of these phosphorylated derivatives is a key step in their development.

5'-Monophosphate Synthesis: The synthesis of the 5'-monophosphate can be achieved through chemical or enzymatic methods. Chemical phosphorylation often involves the use of phosphorylating agents like phosphoryl chloride (POCl3) or enzymatic approaches using nucleoside kinases. mdpi.com

5'-Triphosphate Synthesis: The synthesis of 5'-triphosphates is more complex and can be achieved through several methods, including the Ludwig-Eckstein procedure, which involves the reaction of the nucleoside with phosphoryl chloride to form a dichlorophosphate (B8581778) intermediate, followed by reaction with pyrophosphate. Another common approach is the Yoshikawa procedure, which uses phosphorus oxychloride and a proton sponge.

Phosphoramidite (B1245037) Synthesis: For incorporation into oligonucleotides, this compound can be converted into a phosphoramidite derivative. twistbioscience.commedchemexpress.comnih.govnih.govumich.edu This involves the protection of the 5'-hydroxyl group (if present, though absent in this specific molecule, the principle applies to its precursors) with a dimethoxytrityl (DMT) group, followed by reaction of the 3'-hydroxyl group with a phosphitylating agent. medchemexpress.com These phosphoramidite building blocks are then used in automated solid-phase oligonucleotide synthesis.

Below is a table summarizing some of the key synthetic reactions and modifications discussed:

| Reaction/Modification | Key Reagents | Purpose | Relevant Section |

| Mitsunobu Reaction | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) | Stereoselective synthesis with inversion of configuration | 2.1.1 |

| Barton-McCombie Deoxygenation | Thiocarbonyl derivative, Tributyltin hydride (Bu3SnH), AIBN | Deoxygenation of hydroxyl groups | 2.1.2 |

| C5-Halogenation | N-Halosuccinimide (e.g., NCS, NBS) | Introduction of halogen atoms at the C5 position of the pyrimidine base | 2.2.1 |

| C5-Alkynylation | Terminal alkyne, Palladium catalyst | Introduction of an alkynyl group at the C5 position of the pyrimidine base | 2.2.1 |

| 5'-Amination | Mesylation/Tosylation, Azide displacement, Reduction | Conversion of the 5'-hydroxyl group to an amino group | 2.2.2 |

| 5'-Triphosphorylation | Phosphoryl chloride, Pyrophosphate | Synthesis of the 5'-triphosphate derivative | 2.2.3 |

| Phosphoramidite Synthesis | DMT-Cl, Phosphitylating agent | Preparation of a building block for oligonucleotide synthesis | 2.2.3 |

Prodrug Design and Delivery Systems for Research Applications of this compound

Prodrugs are inactive molecules that are converted into their active form within the body, often inside the target cells. nih.gov This strategy is a well-established tool in drug development used to overcome limitations of a parent compound, such as poor membrane permeability, low solubility, or rapid metabolism. nih.govrsc.org For nucleoside analogs like this compound, which must enter a cell and be converted to its triphosphate form to be active, prodrug design is a critical area of research. These approaches aim to enhance the delivery of the nucleoside or its phosphorylated metabolites into the cell, bypassing biological barriers that would otherwise limit its efficacy. rsc.orgnih.gov

Strategies for Enhanced Intracellular Delivery of this compound Nucleotides

The intracellular delivery of nucleoside monophosphates (nucleotides) is challenging due to the negative charge of the phosphate (B84403) group, which hinders passage across the lipophilic cell membrane. To overcome this, various strategies are employed to facilitate the entry of this compound nucleotides into cells for research purposes.

One major approach involves the use of nanocarriers . nih.gov Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate charged molecules like nucleotides in their aqueous core. These lipid-based nanoparticles can fuse with the cell membrane or be taken up by endocytosis, releasing their contents into the cytoplasm. nih.gov This method protects the nucleotide from extracellular degradation and facilitates its entry into the cell.

Table 1: General Strategies for Intracellular Nucleotide Delivery

| Strategy | Mechanism of Action | Examples of Application |

|---|---|---|

| Nanocarriers | Encapsulation of charged nucleotides within a carrier system (e.g., liposome) that can cross the cell membrane. nih.gov | Formulation of drugs within lipoplexes or lipid nanoparticles to trigger uptake by endocytosis. |

| Chemical Modification | Covalent attachment of lipophilic, charge-neutralizing groups to the phosphate moiety, which are later cleaved intracellularly. | siRNN technology, where a modified phosphotriester structure promotes cell uptake before being converted to a standard siRNA. |

| Conjugation | Direct covalent linkage of moieties that promote intracellular uptake or target specific cells. | Conjugation to molecules that are recognized by cell surface receptors, facilitating receptor-mediated endocytosis. |

Application of ProTide Technology in this compound Research

The ProTide (Pro-nucleotide) technology is a highly successful prodrug approach designed specifically for the efficient intracellular delivery of nucleoside monophosphates. cardiff.ac.ukcore.ac.uk This strategy bypasses the first and often rate-limiting phosphorylation step required for the activation of many nucleoside analogs. acs.org The technology masks the negative charges of the monophosphate group with two key moieties: an aromatic group (often a substituted phenol) and an amino acid ester. core.ac.uk

Once the ProTide molecule enters the cell, it undergoes a specific enzymatic cascade to release the active nucleoside monophosphate. acs.org The process is typically initiated by the cleavage of the amino acid ester by a cellular esterase, such as Cathepsin A or a carboxylesterase. acs.org This is followed by the spontaneous cyclization and subsequent removal of the aromatic group. The final step involves the cleavage of the remaining phosphoramidate (B1195095) bond by a histidine triad (B1167595) nucleotide-binding protein (HINT) enzyme, which releases the desired nucleoside monophosphate into the cytoplasm. acs.org

This technology has been extensively applied in the development of antiviral and anticancer drugs. tandfonline.comcardiff.ac.uk While specific research applying ProTide technology directly to this compound is not extensively documented in the provided sources, its proven success with other nucleoside analogs, including dideoxy compounds like 2′,3′-didehydro-2′,3′-dideoxythymidine (d4T), makes it a highly relevant and powerful strategy for the research and development of this compound-based agents. acs.org The ability of ProTides to generate the intracellular monophosphate provides a direct proof-of-concept for delivering the initial active metabolite into intact cells. acs.org

Table 2: Components and Activation of ProTide Prodrugs

| Component | Function | Intracellular Activation Step |

|---|---|---|

| Aryl Group | Masks the phosphate charge; influences rate of activation. core.ac.uk | 1. Esterase (e.g., Cathepsin A) cleaves the amino acid ester. acs.org |

| Amino Acid Ester | Masks the phosphate charge; enhances cell permeability. core.ac.uk | 2. Spontaneous intramolecular cyclization occurs. acs.org |

| Phosphoramidate Linkage | Connects the amino acid to the phosphorus center. acs.org | 3. Aryl group is eliminated. acs.org |

| Nucleoside Analog | The parent compound to be delivered (e.g., this compound). | 4. HINT protein cleaves the P-N bond, releasing the nucleoside monophosphate. acs.org |

Rational Design of Membrane-Permeable this compound Prodrugs for Research

A common strategy is the synthesis of ester or ether prodrugs. For example, research on the related compound 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) involved synthesizing 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (DO-FUdR), where the hydroxyl groups at the 3' and 5' positions were esterified with octanoic acid, a fatty acid. nih.govnih.gov This modification significantly increased the lipophilicity of the parent drug. Similarly, 5'-O-benzyl ether derivatives of 3'-azido-2',3'-dideoxyuridine (AZdU) were synthesized to increase brain delivery. mssm.edu These prodrugs were found to be stable in serum but were metabolized within brain and liver homogenates, indicating they could act as delivery vehicles that are converted to a different metabolite in the target tissue. mssm.edu

These examples provide a clear blueprint for the rational design of this compound prodrugs. By esterifying the available 5'-hydroxyl group with lipophilic moieties such as fatty acids (e.g., octanoyl) or aromatic groups (e.g., benzyl), researchers can create prodrugs with enhanced membrane permeability for research applications. The choice of the promoiety can be tailored to control the prodrug's stability and release kinetics.

Table 3: Examples of Lipophilic Prodrug Modifications for Nucleosides

| Parent Compound | Prodrug Modification | Rationale | Research Finding |

|---|---|---|---|

| 5-fluoro-2'-deoxyuridine (FUdR) | 3',5'-dioctanoyl ester (DO-FUdR) nih.gov | Increase lipophilicity to enhance penetration of the blood-brain barrier. | The brain area under the curve (AUC) for the prodrug was over 5-fold higher than for the parent FUdR. nih.gov |

| 3'-azido-2',3'-dideoxyuridine (AZdU) | 5'-O-benzyl ether (BzlAZdU) mssm.edu | Increase lipophilicity for enhanced brain delivery. | The brain:serum AUC ratio for the prodrug was 0.55, compared to 0.05-0.08 for the parent drug. mssm.edu |

Molecular Mechanisms of Action of 3 ,5 Dideoxyuridine and Its Metabolites in Research Contexts

Interaction with Nucleic Acid Polymerases

The primary mechanism by which 3',5'-dideoxyuridine exerts its effects is through the action of its phosphorylated metabolites on nucleic acid polymerases. These interactions are central to its role as a research tool in molecular biology.

Substrate Mimicry and Competitive Inhibition of DNA Polymerases by this compound Metabolites

Once intracellularly phosphorylated to its triphosphate form, this compound triphosphate (ddUTP) acts as a substrate mimic of the natural deoxynucleotide, deoxythymidine triphosphate (dTTP). nih.gov This molecular mimicry allows it to compete with dTTP for the active site of DNA polymerases. nih.govnih.gov Research has demonstrated that ddUTP can be a potent and selective inhibitor of certain viral reverse transcriptases, such as that of the human immunodeficiency virus (HIV), with a reported Ki value of 0.05 µM. nih.govneb.com In contrast, its inhibitory activity against mammalian DNA polymerase α is significantly lower. nih.gov The competitive nature of this inhibition has been shown in kinetic studies where the presence of ddGTP, a related dideoxynucleotide, competitively inhibited the incorporation of dGTP. nih.gov The efficiency of inhibition can be influenced by factors such as the specific polymerase and the presence of divalent cations like Mn2+. nih.gov

It is important to note that while 2',3'-dideoxyuridine (B1630288) (ddUrd) itself shows little to no anti-HIV activity, this is attributed to its inefficient conversion to the active triphosphate metabolite within cells. nih.govneb.com However, when the triphosphate form is present, it effectively inhibits the polymerase. nih.gov

Research on Chain Termination Mechanisms in DNA Replication by this compound

A key mechanism of action for dideoxynucleotides, including the triphosphate form of this compound, is the termination of DNA chain elongation. wikipedia.orgbionity.com DNA synthesis relies on the formation of a phosphodiester bond between the 3'-hydroxyl (3'-OH) group of the growing DNA strand and the 5'-phosphate group of the incoming deoxynucleotide triphosphate (dNTP). wikipedia.orgbionity.com Dideoxynucleotides lack this essential 3'-OH group. wikipedia.orgbionity.com

Once a DNA polymerase incorporates a dideoxynucleotide triphosphate, such as ddUTP, into the nascent DNA strand, the absence of the 3'-OH group prevents the subsequent addition of the next nucleotide. wikipedia.orgbionity.com This event halts further extension of the DNA chain, leading to what is known as chain termination. cymitquimica.comwikipedia.orgbionity.com This principle is the foundation of the Sanger method for DNA sequencing, where the controlled incorporation of ddNTPs generates a series of DNA fragments of varying lengths, each ending with a specific dideoxynucleotide. wikipedia.orgbionity.com While ddUTP is incorporated at dTTP sites, its primary inhibitory action on some polymerases is through competitive binding, with chain termination being the subsequent and definitive step after incorporation. nih.govnih.gov

Enzymatic Biotransformation and Intracellular Metabolic Pathways of this compound

For this compound to exert its biological effects, it must first be metabolized within the cell. This biotransformation involves a series of enzymatic reactions that convert the nucleoside analog into its active, phosphorylated forms.

Nucleoside Phosphorylation and Kinase Interactions Relevant to this compound Metabolism (e.g., Thymidine (B127349) Kinase)

The initial and often rate-limiting step in the activation of many nucleoside analogs is their phosphorylation to the monophosphate form by cellular nucleoside kinases. mdpi.comnih.gov For thymidine analogs, thymidine kinase (TK) is a key enzyme in this process. nih.govbiorxiv.org For instance, 3'-azido-2',3'-dideoxyuridine (B1200160) (a related dideoxyuridine analog) is phosphorylated by thymidine kinase, and this phosphorylation is a prerequisite for its antiviral activity. nih.gov The efficiency of this phosphorylation can vary significantly between different analogs. For example, 3'-azido-2',3'-dideoxyuridine has a different affinity for thymidine kinase compared to 3'-azido-3'-deoxythymidine, which may account for their differing antiviral potencies at equimolar concentrations. nih.gov

The activity of thymidine kinase is subject to feedback inhibition by the triphosphate end-products, such as thymidine triphosphate. nih.gov Interestingly, some nucleoside analogs, like 5-iodo-5'-amino-2',5'-dideoxyuridine, can antagonize this feedback inhibition, thereby stimulating the phosphorylation of other nucleosides like thymidine and iododeoxyuridine. nih.gov This highlights the complex regulatory network governing nucleoside metabolism. The substrate specificity of kinases is crucial; for example, herpes simplex virus type 1 thymidine kinase can phosphorylate a variety of substrate analogs due to the structure of its active site. pdbj.org

Nucleotide Metabolism and Conversion to Active Triphosphate Forms of this compound Analogs

The metabolism of nucleoside analogs can be complex. For example, studies with 3'-azido-2',3'-dideoxyuridine (AzdU) revealed that in addition to the expected mono-, di-, and triphosphates, novel metabolites were formed. nih.gov These were identified as AzdU-5'-O-diphosphoglucose and AzdU-5'-O-diphospho-N-acetylglucosamine, indicating the involvement of previously unrecognized metabolic pathways for deoxyuridine analogs. nih.gov The balance of these various metabolic pathways and the intracellular concentrations of the different phosphorylated forms can significantly influence the ultimate biological activity of the parent nucleoside analog. tandfonline.comtandfonline.com The enzyme deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) plays a role in nucleotide metabolism by converting dUTP to dUMP, thereby preventing uracil (B121893) incorporation into DNA. drugbank.comuniprot.orghmdb.ca

Catabolic Pathways and Enzymatic Reduction/Hydrolysis of this compound Analogues

The metabolic fate of dideoxyuridine analogues is a critical determinant of their biological activity and is characterized by several catabolic pathways, including enzymatic reduction and hydrolysis. While direct and extensive studies on the catabolism of this compound are limited, research on closely related analogues provides a strong framework for understanding its likely metabolic transformations.

One of the key catabolic routes for dideoxynucleosides is through glucuronidation. For instance, pharmacokinetic studies of the antiviral agent 3'-azido-2',3'-dideoxyuridine (AzddU), a close structural analogue of this compound, have demonstrated the excretion of a 5'-O-glucuronide metabolite in urine. nih.gov This process, which occurs in the liver, involves the enzymatic conjugation of glucuronic acid to the 5'-hydroxyl group of the nucleoside, a common pathway for increasing the water solubility of xenobiotics and facilitating their elimination.

Another significant catabolic transformation is the enzymatic reduction of substituted analogues. In studies using isolated rat hepatocytes and liver microsomes, AzddU was found to be metabolized to 3'-amino-2',3'-dideoxyuridine (B1195452) (AMddU). nih.gov This conversion is an enzymatic reduction of the 3'-azido group to a 3'-amino group and is dependent on the presence of NADPH. nih.gov This suggests that hepatic enzymes, likely cytochrome P450 reductases or other NADPH-dependent reductases, play a crucial role in this metabolic step. The observation that this reduction also occurs with other 3'-azido-2',3'-dideoxynucleosides, such as those with cytidine (B196190) and guanine (B1146940) bases, indicates that this is a general catabolic pathway for this class of compounds. nih.gov

The enzymatic hydrolysis of ester prodrugs of deoxyuridine analogues is another important aspect of their catabolism. Studies on 3',5'-diesters of 5-fluoro-2'-deoxyuridine (B1346552) have shown that their susceptibility to hydrolysis by esterases is dependent on the length of the acyl chain. jst.go.jp The rate of hydrolysis generally increases with chain length up to a certain point, after which it decreases, suggesting that the enzymatic active site has specific steric and lipophilic requirements. jst.go.jp Similarly, research on other deoxyuridine ester derivatives has demonstrated that their stability and subsequent release of the active compound are influenced by their chemical structure, with some esters undergoing rapid hydrolysis in plasma. researchgate.netnih.gov Prodrugs of 2',3'-dideoxyuridine 5'-monophosphate (ddUMP) have been designed to be resistant to plasma carboxylate esterases, instead relying on chemical and subsequent enzymatic hydrolysis to release the active nucleotide inside the cell. nih.gov

| Analogue | Catabolic Pathway | Key Enzymes/Cofactors | Resulting Metabolite | Reference |

| 3'-azido-2',3'-dideoxyuridine (AzddU) | 5'-O-glucuronidation | UDP-glucuronosyltransferase | 3'-azido-2',3'-dideoxy-5'-β-D-glucopyranosyluridine (GAzddU) | nih.gov |

| 3'-azido-2',3'-dideoxyuridine (AzddU) | 3'-azido reduction | NADPH-dependent reductases | 3'-amino-2',3'-dideoxyuridine (AMddU) | nih.gov |

| 5-fluoro-2'-deoxyuridine 3',5'-diesters | Ester hydrolysis | Esterases | 5-fluoro-2'-deoxyuridine monoesters and 5-fluoro-2'-deoxyuridine | jst.go.jp |

| 2',3'-dideoxyuridine 5'-monophosphate (ddUMP) prodrugs | Chemical and enzymatic hydrolysis | Phosphodiesterase I | ddUMP | nih.gov |

Interference with Nucleotide Salvage and De Novo Biosynthesis Pathways

Deoxyuridine analogues and their metabolites can significantly interfere with the delicate balance of nucleotide pools within the cell by targeting key enzymes in both the de novo and salvage pathways of nucleotide biosynthesis. This interference can lead to disruptions in DNA synthesis and repair, forming the basis of their application in various research contexts.

Impact on Thymidylate Synthase Activity by Deoxyuridine Analogs and Related Metabolites

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wjgnet.com TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP. wikipedia.org Many deoxyuridine analogues exert their biological effects by inhibiting this enzyme.

The most well-studied inhibitors of TS are fluorinated pyrimidines, such as 5-fluoro-2'-deoxyuridine (FdUrd). nih.gov FdUrd is converted intracellularly to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), which acts as a potent mechanism-based inhibitor of TS. wjgnet.comacs.org FdUMP forms a stable ternary complex with the enzyme and the folate cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of dTMP. wjgnet.com This leads to a depletion of dTTP pools and an accumulation of dUMP, which can have significant downstream effects on DNA integrity. oncotarget.com

Research has also focused on developing other deoxyuridine analogues that can inhibit TS. For example, 5'-(bromoacetamido)-2',5'-dideoxyuridine and its derivatives have been synthesized as potential inhibitors of enzymes involved in pyrimidine (B1678525) metabolism, including TS. nih.gov These compounds have been shown to inhibit DNA synthesis in leukemia cells. nih.gov Furthermore, novel 5'-substituted analogues of FdUMP have been designed and synthesized to maintain high inhibitory potency against TS while potentially avoiding some of the metabolic liabilities of earlier compounds. acs.org The inhibitory activity of these analogues is highly dependent on the nature and stereochemistry of the substituent at the 5' position. acs.org

The inhibition of TS by deoxyuridine analogues can lead to a state of "thymine-less death" in rapidly dividing cells. The resulting imbalance in deoxynucleotide pools, particularly the increase in the dUTP/dTTP ratio, can lead to the misincorporation of uracil into DNA, triggering futile cycles of DNA repair and ultimately leading to DNA fragmentation and cell death. researchgate.net

| Deoxyuridine Analog/Metabolite | Target Enzyme | Mechanism of Inhibition | Consequence | Reference |

| 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) | Thymidylate Synthase (TS) | Forms a stable ternary complex with TS and 5,10-methylenetetrahydrofolate | Inhibition of dTMP synthesis, leading to dTTP depletion and dUMP accumulation | wjgnet.com |

| 5'-(Bromoacetamido)-2',5'-dideoxyuridine | Pyrimidine metabolizing enzymes (including TS) | Potential covalent modification | Inhibition of DNA synthesis | nih.gov |

| 5'-substituted FdUMP analogs | Thymidylate Synthase (TS) | Competitive inhibition | Inhibition of dTMP synthesis | acs.org |

| 3'-Deoxyuridine-5'-triphosphate (B3056121) (3'-dUTP) | DNA-dependent RNA polymerases I and II | Competitive inhibition of UTP incorporation | Inhibition of RNA synthesis | medchemexpress.com |

Modulation of Deoxyuridine Triphosphate Nucleotidohydrolase (dUTPase) by Related Deoxyuridine Analogs

Deoxyuridine triphosphate nucleotidohydrolase, commonly known as dUTPase, is a vital enzyme responsible for maintaining the integrity of DNA. chemrxiv.org Its primary function is to hydrolyze deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP) and pyrophosphate. uniprot.org This action serves two main purposes: it prevents the misincorporation of uracil into DNA by DNA polymerases by keeping the cellular concentration of dUTP low, and it provides the substrate, dUMP, for the synthesis of thymidine nucleotides via thymidylate synthase. drugbank.com

The activity of dUTPase can be modulated by various deoxyuridine analogues. The enzyme's active site recognizes the deoxyuridine moiety, making it a target for substrate-analogue inhibitors. For example, non-hydrolyzable dUTP analogues, such as 2'-deoxyuridine (B118206) 5'-α,β-imido-triphosphate (dUpNHpp), can bind to the enzyme and induce conformational changes without being turned over. chemrxiv.orgresearchgate.net Structural studies have shown that the binding of such analogues can trap the enzyme in a specific conformational state, providing insights into its catalytic mechanism. chemrxiv.orgresearchgate.net

Inhibition of dUTPase has been explored as a therapeutic strategy, particularly in combination with therapies that target thymidylate synthase. oncotarget.com When TS is inhibited, dUMP levels rise, leading to an increase in dUTP pools through phosphorylation. If dUTPase is also inhibited, the accumulation of dUTP is exacerbated, leading to a higher rate of uracil incorporation into DNA. oncotarget.com This increased uracil in DNA triggers a robust response from DNA repair mechanisms, which can lead to DNA strand breaks and enhance the cytotoxic effects of the primary drug. researchgate.net Studies have shown that depletion or inhibition of dUTPase can increase the sensitivity of cancer cells to TS inhibitors like 5-fluorouracil (B62378). oncotarget.com

The modulation of dUTPase by deoxyuridine analogues highlights the intricate interplay within nucleotide metabolism and the potential for therapeutic intervention by targeting multiple nodes in this critical pathway.

| Modulator | Target Enzyme | Effect on Enzyme Activity | Cellular Consequence | Reference |

| 2'-deoxyuridine 5'-α,β-imido-triphosphate (dUpNHpp) | dUTPase | Binds to the active site without hydrolysis, trapping the enzyme in a specific conformation | Inhibition of dUTP hydrolysis | chemrxiv.orgresearchgate.net |

| Uracil analogues (in combination with TS inhibitors) | dUTPase | Inhibition of activity | Enhanced accumulation of dUTP, increased uracil in DNA, and potentiation of cytotoxicity of TS inhibitors | nih.gov |

| dUTP (substrate) | dUTPase | Hydrolyzed to dUMP and pyrophosphate | Prevents uracil incorporation into DNA and provides substrate for dTMP synthesis | uniprot.org |

Cellular Interactions and Biological Effects of 3 ,5 Dideoxyuridine in in Vitro Models

Integration into Cellular DNA and RNA Structures

The structural similarity of dideoxyuridine analogs to natural pyrimidine (B1678525) nucleosides allows them to be recognized and processed by cellular machinery involved in nucleic acid synthesis. However, their modified sugar or base moieties can lead to altered incorporation patterns and significant consequences for the structure and function of DNA and RNA.

The incorporation of nucleoside analogs into the genome is a critical first step for many of their biological activities. Various analogs of deoxyuridine are incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.gov This process has been widely used to label and detect proliferating cells.

Commonly studied analogs include 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which are used as substitutes for thymidine (B127349) to directly measure S-phase progression. nih.govcapes.gov.br The incorporation of EdU, for instance, is readily detected via a highly specific covalent reaction, making it a powerful tool for analyzing DNA replication. nih.govscbt.com Similarly, 5-azido-3'-deoxyuridine (AdU) has been shown to be incorporated into cellular DNA. pnas.org

Studies have also explored the extensive replacement of canonical nucleosides. In engineered E. coli, it was possible to replace approximately 63% of genomic 2'-deoxycytidine (B1670253) (dC) with its analog, 5-hydroxymethyl-2'-deoxycytidine (5hmC). nih.gov The genomic distribution of incorporated uracil (B121893) is not random; in untreated human cancer cells, uracil is often found in late-replicating, constitutive heterochromatic regions. elifesciences.org However, treatment with chemotherapeutic agents that disrupt nucleotide pools can alter these patterns, causing a shift in uracil incorporation towards more functionally active genomic segments. elifesciences.org

While many 2'-deoxyuridine (B118206) analogs are readily incorporated, modifications at the 3'-position can affect cellular uptake and subsequent metabolism. For example, 3'-deoxyuridine (B14125) exhibits a very high dissociation constant (KD >2,800 µM) for the human concentrative nucleoside transporter (vcCNT), suggesting that its transport into the cell is inefficient, which would be a limiting factor for its genomic incorporation. nih.govelifesciences.org

The incorporation of dideoxyuridine analogs into nucleic acids can have profound structural and functional consequences. The presence of a modified base can alter the local three-dimensional structure of the DNA helix, which may in turn affect the binding of DNA-interacting proteins and interfere with processes like replication and transcription. researchgate.net

For example, the incorporation of 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) can lead to an accumulation of DNA strand breaks. nih.gov This damage is often a result of the cell's attempt to repair the abnormal base. The inhibition of thymidylate synthase by FdUrd's active metabolite leads to an increase in intracellular deoxyuridine triphosphate (dUTP) pools. researchgate.net This elevated dUTP/dTTP ratio results in the misincorporation of uracil into DNA. Cellular repair mechanisms, initiated by uracil-DNA glycosylase, excise the uracil, creating abasic sites that are subsequently cleaved, leading to DNA fragmentation and cytotoxicity. researchgate.net

The introduction of different functional groups at the 5-position of the uracil ring also impacts DNA structure and stability. The incorporation of 5-(3-aminopropyl)-2'-deoxyuridine, which carries a cationic side chain, has been shown to induce DNA bending. nih.gov In another instance, oligonucleotides containing 5-formyl-2'-deoxyuridine (B1195723) exhibited a higher melting temperature (Tm) than the corresponding unmodified oligonucleotides, indicating increased duplex stability. jst.go.jp However, the presence of this analog also reduced the rate of DNA replication by Klenow DNA polymerase. jst.go.jp

Modulation of Cellular Proliferation and Cell Cycle Progression by 3',5'-Dideoxyuridine Analogs

By interfering with nucleic acid synthesis and integrity, dideoxyuridine analogs can significantly impact cell proliferation and the orderly progression through the cell cycle. These effects are the basis for the cytostatic and cytotoxic properties of many of these compounds.

A primary mechanism by which deoxyuridine analogs inhibit cellular proliferation is through the direct inhibition of DNA synthesis. Several studies have demonstrated this effect across various cell lines.

For instance, 5'-(bromoacetamido)-2',5'-dideoxyuridine and its derivatives with substitutions at the 5-position (bromo, iodo, fluoro, and ethyl groups) were found to inhibit DNA synthesis in L1210 leukemia cells. nih.gov This inhibition of DNA synthesis occurred without a significant concurrent inhibition of RNA or protein synthesis. nih.gov Another analog, 3-deazauridine, was also shown to inhibit nucleic acid synthesis in tumor cells. nih.gov The mechanism for some analogs involves depleting the precursors necessary for DNA replication. Both azidothymidine and 5-fluoro-2'-deoxyuridine contribute to lowering the cellular levels of 2'-deoxythymidine-5'-monophosphate (dTMP), a critical building block for DNA. oup.com

The table below summarizes the inhibitory effects of various deoxyuridine analogs on different cancer cell lines.

| Compound | Cell Line | Effect |

| 5-Hydroxymethyl-2'-deoxyuridine | Sarcoma 180 cells | ED50 = 8.5 µM medchemexpress.com |

| 5-Hydroxymethyl-2'-deoxyuridine | Ehrlich ascites carcinoma cells | ED50 = 4 µM medchemexpress.com |

| 5-Hydroxymethyl-2'-deoxyuridine | Human leukemia cell lines | IC50 = 1.7-5.8 µM medchemexpress.com |

| 5-fluoro-N(4)-hydroxy-2'-deoxycytidine | FdUrd-resistant L5178Y murine leukemia | Stronger growth inhibition than FdUrd nih.gov |

| 5-fluorocytidine (FCR) | H.Ep. #1 cells | Growth inhibition, reversible by uridine (B1682114)/cytidine (B196190) scispace.com |

| 5-fluoro-2'-deoxycytidine (FCDR) | H.Ep. #1 cells | Growth inhibition, reversible by deoxyuridine/deoxycytidine scispace.com |

The inhibition of cell growth by dideoxyuridine analogs is mediated by several distinct mechanisms, often involving cell cycle arrest and the induction of cell death. The specific mechanism can depend on the analog, its concentration, the duration of exposure, and the cell type.

Long-term exposure to EdU has been shown to induce cell cycle arrests in SK-BR-3 and BT474 breast cancer cells. nih.gov In the case of SK-BR-3 cells, this arrest was followed by necrotic cell death, highlighting a cell-type-specific response. nih.gov The combination of 5-fluorouracil (B62378) (5-FU) with analogs such as azidothymidine (AZT) or 3'-deoxy-2',3'-didehydrothymidine (D4T) resulted in supra-additive cytotoxic effects in both WiDr (colon) and MCF-7 (breast) cancer cell lines. nih.gov In WiDr cells, exposure to D4T, AZT, and 2',3'-dideoxycytidine (DDC) led to a significant accumulation of cells in the S-phase of the cell cycle. nih.gov

A well-characterized mechanism of growth inhibition is the targeting of key enzymes in nucleotide metabolism. The active metabolites of fluorinated pyrimidines, such as 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), are potent inhibitors of thymidylate synthase. nih.gov This inhibition blocks the synthesis of thymidine nucleotides, leading to the dUTP accumulation, DNA damage, and growth inhibition described previously. researchgate.net Similarly, 3'-deoxyuridine-5'-triphosphate (B3056121) (3'-dUTP) acts as a strong competitive inhibitor of DNA-dependent RNA polymerases I and II, directly interfering with transcription. nih.govmedchemexpress.com

The table below presents kinetic data for the inhibition of key enzymes by dideoxyuridine analogs.

| Inhibitor | Enzyme | Target Cell/Organism | Inhibition Constant (Ki) |

| 3'-Deoxyuridine-5'-triphosphate (3'-dUTP) | DNA-dependent RNA Polymerases I & II | Dictyostelium discoideum | 2.0 µM (vs UTP) nih.govmedchemexpress.com |

| 5-Hydroxymethyl-2'-deoxyuridine | Herpes simplex virus type 1 (HSV-1) pyrimidine 2'-deoxyribonucleoside kinase | HSV-1 | 3.5 µM medchemexpress.com |

| N(4)-hydroxy-dCMP analogues | Thymidylate Synthase | L1210 cell lines | Competitive vs dUMP nih.gov |

Specificity and Selectivity Studies in Cellular Systems (in vitro models)

The therapeutic utility of any compound hinges on its ability to selectively target diseased cells while sparing healthy ones. For dideoxyuridine analogs, selectivity can be achieved through several mechanisms, including differential uptake by cells, selective activation by target-specific enzymes, or exploitation of unique features of a pathogen's or cancer cell's metabolism.

Cellular uptake, mediated by nucleoside transporters, is an important determinant of selectivity. The affinity of various analogs for these transporters can differ significantly. For instance, a study using a bacterial concentrative nucleoside transporter (vcCNT) as a model for human transporters revealed a wide range of binding affinities for various uridine analogs. While uridine itself had a dissociation constant (KD) of 36 µM, analogs like 2'-deoxyuridine and 3'-deoxyuridine had KD values of 170 µM and >2,800 µM, respectively, indicating much weaker binding and likely reduced cellular uptake. nih.govelifesciences.org

| Compound | Transporter | Dissociation Constant (KD) (µM) |

| Uridine | vcCNT | 36 ± 3 nih.govelifesciences.org |

| 5-fluorouridine | vcCNT | 16 ± 1 nih.govelifesciences.org |

| 2'-deoxyuridine | vcCNT | 170 ± 10 nih.govelifesciences.org |

| 3'-deoxyuridine | vcCNT | >2,800 nih.govelifesciences.org |

| 5'-deoxyuridine (B26244) | vcCNT | >2,800 nih.govelifesciences.org |

Selectivity can also be achieved by targeting enzymes that are unique to a pathogen or are differentially expressed in cancer cells. For example, N-(3-(5-(2'-deoxyuridine-5'-phosphate))prop-2-ynyl)octanamide was identified as a potent and selective inhibitor of the thymidylate synthase X (ThyX) from Mycobacterium tuberculosis, an enzyme absent in humans. researchgate.net Another study succeeded in developing bacterial-specific inhibitors of the highly conserved enzyme thymidylate synthase by exploiting subtle differences in protein plasticity between bacterial and human enzymes. acs.org

Furthermore, the cytotoxic effects of these analogs can be highly dependent on the specific cell line. The combination of 5-FU and the analog 5-iododeoxyuridine (IdUrd) produced a synergistic cytotoxic effect on MCF-7 breast cancer cells, but an antagonistic effect at low concentrations in WiDr colon cancer cells. nih.gov Similarly, the toxicity profile of EdU was found to differ significantly between two breast cancer cell lines, BT474 and SK-BR-3, emphasizing that the applicability and effects of these analogs must be evaluated on an individual cellular system basis. nih.gov

Differential Effects of this compound Analogs on Host and Pathogen/Target Cell Processes

The biological activity of this compound and its related dideoxynucleoside analogs is fundamentally dependent on their differential interactions with cellular and viral/pathogenic machinery. The therapeutic potential of these compounds is defined by their ability to selectively inhibit processes in target cells (e.g., virus-infected cells or cancer cells) while exerting minimal toxicity on uninfected host cells. This selectivity is primarily achieved at the level of enzymatic activation (phosphorylation) and subsequent interaction with DNA polymerases or reverse transcriptases.

This compound itself generally exhibits weak biological activity. Lacking the 3'-hydroxyl group necessary for phosphodiester bond formation, it can theoretically act as a DNA chain terminator, but its inefficient phosphorylation by host cell kinases limits its incorporation and subsequent effects. However, it serves as an important reference compound for understanding the structure-activity relationships of more potent analogs.

The differential effects are most pronounced when comparing the metabolism of these analogs in target versus host cells. For instance, in the context of retroviruses like HIV, the viral-encoded reverse transcriptase (RT) often has a higher affinity for the triphosphate form of dideoxynucleoside analogs than host cellular DNA polymerases (α, β, γ). Furthermore, viral kinases can sometimes phosphorylate the initial nucleoside analog more efficiently than their host cell counterparts.

Conversely, host cell toxicity is frequently linked to the inhibition of mitochondrial DNA polymerase γ. This enzyme is more susceptible to inhibition by certain dideoxynucleoside triphosphates than other cellular DNA polymerases, leading to mitochondrial dysfunction. Therefore, an ideal analog would be a potent substrate for viral kinases and a strong inhibitor of viral polymerases, while being a poor substrate for host kinases and a weak inhibitor of host polymerases, especially polymerase γ.

Research has quantified these differential effects by comparing the 50% effective concentration (EC₅₀) for antiviral activity against the 50% cytotoxic concentration (CC₅₀) in uninfected host cells. A high selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, indicates a favorable differential effect. Studies on various human cell lines, including CEM-SS (human T-lymphoblastoid cells) and MT-4 (human T-cell leukemia virus type 1-transformed cells), have been instrumental in elucidating these differences.

The table below summarizes the differential activity of this compound's structural relatives against a common viral target (HIV-1) and their corresponding cytotoxicity in host cell lines.

| Compound | Target Process/Virus | Target Cell Line | Antiviral Activity (EC₅₀, µM) | Host Cell Line | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

|---|---|---|---|---|---|---|

| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | MT-4 | 0.004 | MT-4 | 20 | 5,000 |

| 2',3'-Dideoxycytidine (ddC) | HIV-1 | ATH8 | 0.01 | ATH8 | 1.0 | 100 |

| 2',3'-Dideoxyinosine (ddI) | HIV-1 | MT-4 | 2.5 | MT-4 | >1000 | >400 |

| Stavudine (d4T) | HIV-1 | MT-4 | 0.04 | MT-4 | 150 | 3,750 |

| This compound | HIV-1 | MT-4 | >100 | MT-4 | >100 | N/A |

Cellular Uptake and Transport Mechanisms of this compound and its Analogs

For any dideoxynucleoside analog to exert a biological effect, it must first cross the plasma membrane to enter the cell's cytoplasm, where it can be phosphorylated. This transmembrane passage is mediated by specialized membrane proteins known as nucleoside transporters (NTs). The human NT family is broadly divided into two groups: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).

Equilibrative Nucleoside Transporters (ENTs): These transporters (hENT1, hENT2, hENT3, hENT4) facilitate the bidirectional movement of nucleosides down their concentration gradient. hENT1 is the most widely studied and is sensitive to inhibition by drugs like dipyridamole (B1670753) and nitrobenzylthioinosine (NBMPR).

Concentrative Nucleoside Transporters (CNTs): These transporters (hCNT1, hCNT2, hCNT3) are sodium-dependent symporters that actively transport nucleosides into the cell against a concentration gradient. They exhibit distinct substrate specificities: hCNT1 is pyrimidine-selective, hCNT2 is purine-selective, and hCNT3 transports both purines and pyrimidines.

Research indicates that this compound and many of its therapeutic analogs are primarily transported by the equilibrative transporters, particularly hENT1 and hENT2. Their structural modifications, especially at the 2' and 3' positions of the ribose sugar, often make them poor substrates for the active CNTs. For example, natural pyrimidines like uridine and thymidine are excellent substrates for hCNT1, but the absence of the hydroxyl groups in dideoxy-analogs significantly reduces or abolishes their affinity for this transporter.

The reliance on ENTs for cellular entry has significant implications. Since ENTs only mediate transport down a concentration gradient, the intracellular concentration of the analog cannot exceed the extracellular concentration. This contrasts with natural nucleosides, which can be accumulated to high levels within the cell by CNTs. The efficiency of transport via hENT1 and hENT2 can therefore be a rate-limiting factor for the subsequent activation and activity of the dideoxynucleoside analog. Studies using human erythrocytes, which predominantly express hENT1, and engineered cell lines expressing specific transporters have been crucial in characterizing these interactions.

The table below details the interaction of this compound and related compounds with specific human nucleoside transporters.

| Compound | Transporter | Interaction Type | Affinity/Transport Constant (Kₘ or Kᵢ, µM) | Reference Substrate |

|---|---|---|---|---|

| Uridine (Natural) | hENT1 | Substrate | ~50-100 | N/A |

| Uridine (Natural) | hCNT1 | Substrate | ~10-35 | N/A |

| This compound | hENT1 | Poor Substrate/Weak Inhibitor | High (>500) | Uridine |

| This compound | hCNT1 | Not a Substrate | N/A | Uridine |

| 3'-Azido-3'-deoxythymidine (AZT) | hENT1 | Substrate | ~250 | Thymidine |

| 2',3'-Dideoxycytidine (ddC) | hENT1 | Substrate | ~120 | Cytidine |

| Dipyridamole | hENT1 | Inhibitor | ~0.1-0.5 (Kᵢ) | N/A |

Structure Activity Relationships Sar and Rational Design of 3 ,5 Dideoxyuridine Analogues

Impact of Sugar Moiety Modifications on the Biological Activity of 3',5'-Dideoxyuridine Analogs

Modifications of the sugar ring, particularly at the 3' and 5' positions, are critical determinants of the biological activity of this compound analogues. The absence of the 3'-hydroxyl group is a defining feature of this class, but the nature of the substituent replacing it profoundly influences the compound's therapeutic potential, especially in antiviral applications.

Key research findings indicate that the introduction of specific groups at the 3'-position can confer potent antiviral properties. For instance, 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddUrd) and 3'-fluoro-2',3'-dideoxyuridine (FddUrd) have demonstrated significant activity against the human immunodeficiency virus (HIV). nih.gov The 3'-azido and 3'-fluoro substitutions are crucial for their mechanism of action, which typically involves phosphorylation by cellular kinases and subsequent incorporation into viral DNA, leading to chain termination. The high electronegativity and specific stereochemistry of these substituents are thought to play a vital role in their interaction with viral reverse transcriptase.

Conversely, modifications at the 5'-position of the sugar can have a detrimental effect on biological activity. The synthesis and evaluation of compounds such as 5'-isocyano-2',5'-dideoxyuridine (B238199) and 3'-azido-5'-isocyano-2',3',5'-trideoxyuridine (B166783) revealed that these analogues were devoid of any significant inhibitory effects against a range of DNA and RNA viruses, including HIV. nih.gov This suggests that the 5'-hydroxyl group is essential for the initial phosphorylation step by cellular kinases, a prerequisite for the activation of most nucleoside analogues. Its replacement with an isocyano group likely prevents this critical metabolic activation, rendering the compound inactive. nih.govnih.gov

The table below summarizes the impact of key sugar moiety modifications on the anti-HIV activity of selected 2',3'-dideoxyuridine (B1630288) analogues.

| Compound | 3'-Substituent | 5'-Substituent | Reported Anti-HIV Activity |

|---|---|---|---|

| 2',3'-Dideoxyuridine | -H | -OH | Inactive nih.govnih.gov |

| 3'-Azido-2',3'-dideoxyuridine (AzddUrd) | -N3 | -OH | Potent Inhibitor (ED50 = 0.36 µM) nih.gov |

| 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) | -F | -OH | Potent Inhibitor (ED50 = 0.04 µM) nih.gov |

| 5'-Isocyano-2',5'-dideoxyuridine | -H | -NC | Inactive nih.gov |

| 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine | -N3 | -NC | Inactive nih.gov |

Role of Pyrimidine (B1678525) Base Substituents on Target Affinity and Efficacy of this compound Analogs

Substitutions on the pyrimidine base, particularly at the C5 position, provide another critical avenue for modulating the biological activity, target affinity, and efficacy of this compound analogues. The C5 position projects into the major groove of the DNA double helix upon incorporation, making it a strategic site for modifications that can influence interactions with target enzymes without disrupting base pairing. researchgate.netacs.org

The introduction of small, electronegative atoms or functional groups at the C5 position can enhance activity. For example, 3'-amino-2',3'-dideoxy-5-fluorouridine was found to be active against murine neoplastic cells, demonstrating that a 5-fluoro substituent can confer cytotoxic properties. nih.gov However, the nature of the C5 substituent is critical, as not all modifications are beneficial. Studies on 3'-substituted analogues of 2',3'-dideoxy-5-ethyluridine (ddEtUrd) showed they lacked significant antiviral effects, in stark contrast to the potent activity of the corresponding 5-methyl (thymidine) and unsubstituted (uridine) analogues. nih.gov This indicates a high degree of steric and electronic sensitivity at the enzyme's binding site for this position.

Furthermore, the addition of a hydroxymethyl group at the C5 position of 3'-azido-2',3'-dideoxyuridine, creating 3'-Azido-2',3'-dideoxy-5-hydroxymethyluridine (AZHMddUrd), resulted in a compound that was a very poor inhibitor of HIV replication. elsevierpure.comnih.gov While this modification reduced cytotoxicity, it also drastically diminished the desired antiviral efficacy. nih.gov The reduced activity is partly attributed to poor phosphorylation by human cellular thymidine (B127349) kinase, highlighting that base modifications can indirectly affect the required metabolic activation by influencing recognition by cellular enzymes. elsevierpure.comnih.gov

The table below illustrates how different substituents on the pyrimidine base can alter the biological profile of dideoxyuridine analogues.

| Base Compound | C5-Substituent | Resulting Analogue | Observed Biological Effect |

|---|---|---|---|

| 3'-Azido-2',3'-dideoxyuridine | -H (Uracil) | AzddUrd | Potent anti-HIV activity nih.gov |

| 3'-Azido-2',3'-dideoxyuridine | -CH3 (Thymine) | AZT (Zidovudine) | Potent anti-HIV activity nih.govnih.gov |

| 3'-Azido-2',3'-dideoxyuridine | -CH2OH | AZHMddUrd | Very poor anti-HIV inhibitor, but less toxic elsevierpure.comnih.gov |

| 3'-Fluoro-2',3'-dideoxyuridine | -C2H5 | 3'-Fluoro-ddEtUrd | No marked antiviral effect nih.gov |

| 3'-Amino-2',3'-dideoxyuridine (B1195452) | -F | 3'-Amino-5-fluoro-ddUrd | Active against neoplastic cells nih.gov |

Conformational Analysis and its Correlation with Enzymatic Recognition of this compound Analogues

The biological activity of nucleoside analogues is intrinsically linked to their three-dimensional structure. Conformational analysis, which examines the spatial arrangement of atoms and the flexibility of the molecule, is crucial for understanding how these analogues are recognized and processed by viral or cellular enzymes. For this compound analogues, the conformation of the furanose (sugar) ring is a key determinant of activity. nih.govnih.gov

The sugar ring in nucleosides is not planar and exists in a dynamic equilibrium between two major puckered conformations, known as N-type (C3'-endo) and S-type (C2'-endo). Analysis of the solid-state conformations of numerous anti-HIV nucleoside analogues has revealed a strong correlation between the preferred sugar ring conformation and biological activity. nih.govnih.gov Active compounds, such as 3'-azido-3'-deoxythymidine (AZT) and 3'-azido-2',3'-dideoxyuridine, predominantly adopt a C3'-exo pucker (a variant of the S-type conformation). In contrast, inactive compounds like 2',3'-dideoxyuridine tend to exhibit a C3'-endo conformation (N-type). nih.govnih.gov

This conformational preference has significant functional consequences. The C3'-exo pucker places the 5'-carbon, and thus the critical 5'-hydroxyl group, in an axial position relative to the sugar ring. Conversely, the C3'-endo pucker orients the 5'-hydroxyl group in an equatorial position. nih.govnih.gov The axial orientation is believed to be the preferred conformation for recognition and phosphorylation by cellular kinases, the essential first step in the activation of these drugs. Therefore, analogues that are conformationally biased against this productive state are poor substrates for kinases and exhibit weak or no biological activity. nih.govnih.govelsevierpure.com The nature of the 3'-substituent directly influences this conformational equilibrium; for instance, 3'-fluorine substitution strongly favors the S-type conformation. researchgate.net

The following table summarizes the observed correlation between sugar conformation and anti-HIV activity for several nucleoside analogues.

| Compound | Predominant Sugar Pucker | 5'-OH Position | Anti-HIV Activity |

|---|---|---|---|

| 3'-Azido-3'-deoxythymidine (AZT) | C3'-exo (S-type) | Axial | Active nih.govnih.gov |

| 3'-Azido-2',3'-dideoxyuridine | C3'-exo (S-type) | Axial | Active nih.govnih.gov |

| 2',3'-Dideoxycytidine | C3'-exo (S-type) | Axial | Active nih.govnih.gov |

| 2',3'-Dideoxyuridine | C3'-endo (N-type) | Equatorial | Inactive nih.govnih.gov |

| 3'-(propyl-2-ene)-2',3'-dideoxyuridine | C3'-endo (N-type) | Equatorial | Inactive nih.gov |

Computational Modeling and Rational Drug Design Approaches for this compound Analogues

Computational modeling and rational drug design have become indispensable tools in the development of novel this compound analogues. openmedicinalchemistryjournal.comnih.gov These computer-aided drug design (CADD) approaches leverage knowledge of the three-dimensional structure of target enzymes and the physicochemical properties of ligands to predict binding affinities and guide the synthesis of more effective inhibitors. nih.govdrugdesign.org

One of the primary computational techniques used is molecular docking. openmedicinalchemistryjournal.com This method predicts the preferred orientation of a ligand when bound to a target protein. For dideoxyuridine analogues, docking studies can simulate their interaction with the active sites of enzymes like viral reverse transcriptase or cellular kinases. nih.govnih.gov By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net This information is invaluable for rationalizing observed SAR and for designing new analogues with modifications that enhance these favorable interactions. For example, molecular models of polymerase active sites have been used to explain why certain nucleotide analogues with bulky substituents are not accepted as substrates. researchgate.net

Quantitative structure-activity relationship (QSAR) modeling is another powerful ligand-based approach. mdpi.com QSAR attempts to correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Once a statistically significant QSAR model is developed, it can be used to predict the activity of virtual, unsynthesized analogues, thereby prioritizing the most promising candidates for chemical synthesis and biological testing.

These computational strategies, often used in concert, accelerate the drug discovery process. universiteitleiden.nl They enable the efficient screening of large virtual libraries of compounds, the optimization of lead compounds by suggesting specific structural modifications, and the provision of mechanistic insights into enzyme-ligand interactions that are often difficult to obtain through experimental methods alone. nih.govnih.gov

Mechanisms of Research Identified Resistance to 3 ,5 Dideoxyuridine and Its Analogs

Alterations in Nucleoside Transport and Cellular Uptake Mechanisms Affecting 3',5'-Dideoxyuridine

The entry of this compound and its analogs into target cells is a critical first step for their therapeutic action. This process is mediated by specialized membrane proteins known as nucleoside transporters (NTs). physiology.org NTs are broadly classified into two major families: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). elifesciences.orgnih.gov CNTs actively transport nucleosides into the cell against a concentration gradient, a process driven by ion gradients, while ENTs facilitate the movement of nucleosides down their concentration gradient. elifesciences.org

Resistance can arise from reduced expression or functional impairment of these transporters, leading to decreased intracellular accumulation of the drug. nih.gov For instance, studies on various nucleoside analog drugs have demonstrated that downregulation of specific transporters, such as hENT1, can confer resistance. researchgate.netsnmjournals.org The affinity of a nucleoside analog for a particular transporter is determined by its chemical structure. Modifications at the 3' and 5' positions of the ribose sugar, as seen in this compound, can significantly impact binding affinity to these transporters. elifesciences.org Research on a bacterial CNT showed that both 3'- and 5'-deoxyuridine (B26244) had markedly reduced binding affinities compared to 2'-deoxyuridine (B118206). elifesciences.org This suggests that the absence of hydroxyl groups at these positions, a defining feature of this compound, can hinder its recognition and transport by certain nucleoside transporters.

Furthermore, the structural features of the nucleoside transporter itself play a crucial role. The "nucleo-pocket" within the transporter accommodates the nucleoside, and mutations in the amino acid residues lining this pocket can alter substrate specificity and transport efficiency. elifesciences.org For example, mutating specific residues in human CNTs can either enhance or decrease the transport of certain nucleoside analogs, highlighting the intricate relationship between transporter structure and drug uptake. elifesciences.org

Table 1: Nucleoside Transporters and Their Role in Dideoxynucleoside Analog Resistance

| Transporter Family | Transport Mechanism | Relevance to Dideoxynucleoside Resistance | Key Findings |

|---|---|---|---|

| Concentrative Nucleoside Transporters (CNTs) | Active transport against a concentration gradient, utilizing ion gradients. elifesciences.org | Reduced expression or mutations can decrease the uptake of dideoxynucleoside analogs. | Modifications at the 3' and 5' positions of the sugar moiety, characteristic of this compound, can significantly lower the binding affinity to CNTs. elifesciences.org |

| Equilibrative Nucleoside Transporters (ENTs) | Facilitated diffusion down a concentration gradient. elifesciences.org | Downregulation of specific ENTs, such as hENT1, is a known mechanism of resistance to various nucleoside analogs. researchgate.netsnmjournals.org | hENT1 is a primary transporter for thymidine (B127349) and some of its analogs. snmjournals.org |

Modulation of Intracellular Metabolism (e.g., Kinase Mutations, Catabolic Enzyme Upregulation) in Response to this compound

Once inside the cell, this compound must be metabolically activated to its triphosphate form to exert its therapeutic effect. This activation is a multi-step process catalyzed by intracellular kinases. Conversely, catabolic enzymes can inactivate the drug or its metabolites. Alterations in these metabolic pathways are a major cause of drug resistance.

Kinase Mutations: The initial and often rate-limiting step in the activation of many nucleoside analogs is their phosphorylation by nucleoside kinases. For thymidine analogs, thymidine kinase 1 (TK1) is a key enzyme. nih.gov Mutations in the gene encoding this kinase can lead to an enzyme with reduced affinity for the drug, thereby preventing its activation. microbiologyresearch.orgnih.gov Studies on drug-resistant varicella-zoster virus have identified specific mutations in the viral thymidine kinase gene that confer resistance to deoxyuridine analogs. microbiologyresearch.orgnih.gov These mutations can lead to amino acid substitutions that alter the enzyme's structure and function. microbiologyresearch.orgnih.govnih.gov For instance, mutations have been found that result in a frameshift and premature termination of the kinase polypeptide chain, leading to a non-functional enzyme. microbiologyresearch.orgnih.gov

Upregulation of Catabolic Enzymes: Cells can also develop resistance by increasing the activity of enzymes that break down the drug, a process known as catabolism. mdpi.commdpi.com For example, increased expression of enzymes involved in certain metabolic pathways can be a response to drug exposure. frontiersin.orgasm.org In the context of pyrimidine (B1678525) analogs, enzymes like cytidine (B196190) deaminase can inactivate the drug by converting it to a uridine (B1682114) derivative. uib.noaacrjournals.org While this compound itself is not a direct substrate for cytidine deaminase, the principle of increased catabolism as a resistance mechanism is well-established for related compounds. Upregulation of catabolic pathways can shift the metabolic balance, favoring drug inactivation over activation.

Table 2: Metabolic Alterations Leading to Resistance to Dideoxynucleoside Analogs

| Metabolic Process | Enzymes Involved | Mechanism of Resistance | Examples from Research |

|---|---|---|---|

| Anabolic Activation (Phosphorylation) | Thymidine Kinase (TK) | Mutations in the kinase gene can reduce its affinity for the drug, preventing its conversion to the active triphosphate form. microbiologyresearch.orgnih.gov | Specific mutations in the viral TK gene of varicella-zoster virus have been shown to confer resistance to deoxyuridine analogs. microbiologyresearch.orgnih.govnih.gov |

| Catabolic Inactivation | Cytidine Deaminase, Dihydropyrimidine Dehydrogenase | Increased expression or activity of these enzymes can lead to the breakdown of the drug or its active metabolites. uib.noacs.org | Inhibition of cytidine deaminase has been shown to increase the bioavailability of other nucleoside analogs. aacrjournals.org |

Target Enzyme Alterations and Reduced Affinity in Cells Exposed to this compound Analogs

The ultimate target of the activated triphosphate form of this compound is typically a DNA polymerase or a reverse transcriptase. The analog triphosphate competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing DNA chain. tandfonline.comasm.org Once incorporated, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination. asm.org

A significant mechanism of resistance involves alterations in the target enzyme itself. Mutations in the gene encoding the polymerase can result in an enzyme that can discriminate between the natural substrate and the drug analog, thereby preventing the incorporation of the latter. tandfonline.comnyu.edu This altered affinity can arise from subtle changes in the three-dimensional structure of the enzyme's active site. nyu.edu

For example, in the case of HIV reverse transcriptase, numerous mutations have been identified that confer resistance to various nucleoside reverse transcriptase inhibitors (NRTIs). asm.orgcsic.es Some mutations, known as "gatekeeper" mutations, are located deep within the enzyme and control access to the hydrophobic pocket where the drug binds. nyu.edu These mutations can physically block the drug from binding effectively. nyu.edu Other mutations may not directly prevent binding but can destabilize the inactive state of the enzyme, making it more active and potentially overcoming the inhibitory effect of the drug. nyu.edu Furthermore, some mutant polymerases have been shown to have an increased ability to remove the incorporated chain-terminating analog, a process known as pyrophosphorolysis. tandfonline.com

Table 3: Target Enzyme Modifications and Resistance to Dideoxynucleoside Analogs

| Target Enzyme | Mechanism of Resistance | Specific Examples |

|---|---|---|

| Viral Reverse Transcriptase / Cellular DNA Polymerases | Mutations that reduce the enzyme's affinity for the drug analog triphosphate, preventing its incorporation into the DNA chain. tandfonline.comnyu.edu | "Gatekeeper" mutations in HIV reverse transcriptase that block drug access to the binding pocket. nyu.edu |

| Viral Reverse Transcriptase / Cellular DNA Polymerases | Mutations that enhance the enzyme's ability to remove the incorporated drug analog from the terminated DNA chain (excision). tandfonline.comnih.gov | Certain mutations in HIV reverse transcriptase increase the efficiency of ATP-mediated excision of the incorporated nucleoside analog. nih.gov |

Advanced Methodological Approaches in 3 ,5 Dideoxyuridine Research

In Vitro Enzymatic Assays and Kinetic Studies for 3',5'-Dideoxyuridine and its Metabolites

In vitro enzymatic assays are fundamental for characterizing the interaction of this compound and its metabolites with target enzymes. These assays allow for the precise measurement of kinetic parameters, providing insights into the compound's mechanism of action, potency, and selectivity.

Key enzymes in pyrimidine (B1678525) metabolism are often the focus of these studies. Thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), is a critical enzyme in DNA synthesis. wikipedia.orgresearchgate.net The interaction of deoxyuridine analogs with TS is extensively studied to understand their potential as anticancer agents. researchgate.nettaylorandfrancis.com Similarly, thymidine (B127349) phosphorylase (TP) is another key enzyme that catalyzes the reversible phosphorolysis of thymidine and deoxyuridine. nih.govsemanticscholar.org

Kinetic studies typically involve determining key parameters such as the Michaelis constant (Km), which indicates the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat). For inhibitors, the inhibition constant (Ki) is a crucial measure of potency. For instance, studies on various analogs of dUMP with mammalian thymidylate synthase have revealed how modifications to the phosphate (B84403) group affect their interaction with the enzyme's active site. nih.gov While some analogs act as good substrates, others behave as potent inhibitors. nih.gov

Another important enzyme is HIV-1 reverse transcriptase (RT), a key target in antiviral therapy. Kinetic studies of dideoxynucleoside analogs, such as 3'-azidothymidine (AZT), have been instrumental in understanding their mechanism of action as chain terminators in viral DNA synthesis. A study on a 5'-methylphosphonic acid diphosphate (B83284) analog of AZT revealed a significant reduction in the rate of phosphodiester bond formation by HIV-1 RT compared to the natural substrate, highlighting the structural determinants of enzyme inhibition. nih.gov

Table 1: Kinetic Parameters of Deoxyuridine Analogs with Target Enzymes

| Analog | Enzyme | Km (µM) | kcat (s-1) | Ki (µM) | Reference |

|---|---|---|---|---|---|

| dUMPS | Thymidylate Synthase | - | - | - | nih.gov |

| dUMPS2 | Thymidylate Synthase | - | - | - | nih.gov |

| dTMPS | Thymidylate Synthase | - | - | Competitive Inhibitor | nih.gov |

| dTMPS2 | Thymidylate Synthase | - | - | Competitive Inhibitor | nih.gov |

| FdUMPS | Thymidylate Synthase | - | - | Slow-binding Inhibitor | nih.gov |

| 3'-azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate | HIV-1 Reverse Transcriptase | 320-fold > AZTTP | 1/7th of AZTTP | - | nih.gov |

Km: Michaelis constant; kcat: Catalytic rate constant; Ki: Inhibition constant. Dashes indicate that specific values were not provided in the source material, but the qualitative interaction was described.

Cell-Based Assays for Cellular Response and Metabolic Analysis of this compound Analogs

Cell-based assays are crucial for evaluating the biological effects of this compound analogs in a cellular context. These assays provide data on cytotoxicity, cell proliferation, and metabolic perturbations, offering a more holistic view of the compound's activity.

A variety of assays are employed to measure cell viability and cytotoxicity. biocompare.comsigmaaldrich.com Common methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. nih.gov